molecular formula C9H18O4 B1585406 Ethyl 2,2-diethoxypropionate CAS No. 7476-20-2

Ethyl 2,2-diethoxypropionate

Cat. No. B1585406
CAS RN: 7476-20-2
M. Wt: 190.24 g/mol
InChI Key: BVAMIFTXHAJQHP-UHFFFAOYSA-N
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Description

Ethyl 2,2-diethoxypropionate is a chemical compound with the molecular formula C9H18O4 . It is also known by other names such as Propanoic acid, 2,2-diethoxy-, ethyl ester; Propionic acid, 2,2-diethoxy-, ethyl ester; Ethyl 2,2-diethoxypropanoate .


Synthesis Analysis

Ethyl 2,2-diethoxypropionate can be synthesized from Ethyl pyruvate and Triethyl orthoformate . The synthesis involves the use of toluene-4-sulfonic acid in ethanol . The reaction conditions include a temperature of 60° C for 15 minutes, which is then slowly increased to 80° C . The ethyl formate produced in the reaction is distilled off .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-diethoxypropionate can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2,2-diethoxypropionate is 190.2368 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2,2-diethoxypropionate has been utilized in the synthesis of various heterocyclic compounds. For instance, it played a crucial role in the convenient synthesis of functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides, a novel class of heterocycles (Lee & Kohn, 1990). Similarly, its application was evident in the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes, showcasing its utility in streamlining complex organic syntheses (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).

Chemical Transformation and Catalysis

Ethyl 2,2-diethoxypropionate has been a key reagent in various chemical transformations. For example, it was involved in the acetalization of alkenes catalyzed by Pd(OAc)2/NPMoV supported on activated carbon, demonstrating its role in catalytic processes (Kishi, Sakaguchi, & Ishii, 2000). This compound also found application in the ultrasound-assisted synthesis of quinoline derivatives, highlighting its versatility in facilitating chemical reactions (Prasad et al., 2017).

Applications in Organic Synthesis

Ethyl 2,2-diethoxypropionate's utility extends to various organic synthesis processes. Its role in the selective cyclodimerization and cyclotrimerization of acetals, as catalyzed by Lewis acids, exemplifies its importance in producing complex organic structures (Maeda, Obora, & Ishii, 2009). Moreover, it has been used in the preparation of diethyl (1R*,4S*,5R*,8R*)-4,8-dimethyl-2,3;6,7-dibenzo-9-oxabicyclo[3.3.1]nona-2,6-diene-4,8-dicarboxylate, showcasing its application in creating novel molecular structures (Chen et al., 1978).

Safety And Hazards

Safety data sheets suggest that Ethyl 2,2-diethoxypropionate should be handled with care to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

ethyl 2,2-diethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-5-11-8(10)9(4,12-6-2)13-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAMIFTXHAJQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225742
Record name Propionic acid, 2,2-diethoxy-, ethyl ester
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-diethoxypropionate

CAS RN

7476-20-2
Record name Ethyl 2,2-diethoxypropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7476-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethoxypropionic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2-diethoxypropionate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,2-diethoxypropionate
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Record name Ethyl 2,2-diethoxypropionate
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Record name Propionic acid, 2,2-diethoxy-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIETHOXYPROPIONIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ0F472PLF
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Synthesis routes and methods

Procedure details

A mixture of ethyl pyruvate (13.92 g, 0.120 moles), triethyl orthoformate (19.44 g, 0.131 moles), ethyl alcohol (9.0 g), and p-toluenesulfonic acid monohydrate (0.0432 g, 0.00227 moles) was stirred at 45° C. overnight under nitrogen atmosphere. Next, after cooling to room temperature, Na2CO3 (1.20 g) was added and the mixture was stirred for 15 minutes. The reaction mixture was then filtered and ethyl alcohol and residual triethyl orthoformate were distilled off under reduced pressure. The residue was subjected to fractional vacuum distillation giving 18.2 g of pure ethyl pyruvate diethyl ketal. NMR (d6-DMSO): 1.27 ppm (t, —CH3, ethyl (ketal), 6H) 1.34 ppm (t, —CH3, ethyl (ester), 3H), 1.40 ppm (s, —CH3—C—COO—, 3H), 3.45 ppm (q, —OCH2CH3, (ketal), 4H), 4.29 ppm (q, —OCH2CH3, (ester), 2H).
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
19.44 g
Type
reactant
Reaction Step One
Quantity
0.0432 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JL LaMattina, CJ Mularski - The Journal of Organic Chemistry, 1984 - ACS Publications
p-Nitrophenyl 3-bromo-2, 2-diethoxypropionate (NPBDP, 3) reacts with a variety of nucleophiles at the activated ester toafford the corresponding 3-bromo-2, 2-diethoxypropionylated …
Number of citations: 52 pubs.acs.org
JL LaMattina, DE Muse - The Journal of Organic Chemistry, 1987 - ACS Publications
In summary, p-nitrophenyl esters of pyruvic acid de-rivatives are stable compounds which react well with nu-cleophiles to affordhighly functionalized smallmolecules. Further work is …
Number of citations: 10 pubs.acs.org
JB CLEMENTS, LM RICE - The Journal of Organic Chemistry, 1959 - ACS Publications
The preparation of the 3, 9-disubstituted 2, 4, 8, 10-tetroxaspiro [5.5] undecanes (II) was realized by condensing pentaerythritol with a variety of aldehydes and acetals which also had …
Number of citations: 9 pubs.acs.org
DK Kettenes, B Van der Wal, J Stoffelsma… - Journal of Agricultural …, 1971 - ACS Publications
One-hundred-eighty-one compounds were isolated from solvent extracts of commercial cocoa powder by gas-liquid chromatography, and identified by spectral means. Identifications …
Number of citations: 83 pubs.acs.org
S Zhu, X Lu, K Ji, K Guo, Y Li, C Wu, G Xu - Analytica Chimica Acta, 2007 - Elsevier
In this paper, a method to characterize the volatile compounds in Chinese liquors by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry has been …
Number of citations: 253 www.sciencedirect.com
PE Sonnet - The Journal of Organic Chemistry, 1987 - ACS Publications
A lipase preparation derived from the fungus Mucor miehei was employed recently to obtain (R)-and (S)-2-octanol by kinetic resolution through hydrolysis of the racemic octanoate ester …
Number of citations: 100 pubs.acs.org
EJ Kadhim, DA AL-Shammaa - Chem Mater Res, 2014 - core.ac.uk
Objective: The aim of the present study was to characterize the Moringa oleifera plant cultivated in Iraq for the presence of biologically active phyto-chemicals using methanolic extracts …
Number of citations: 31 core.ac.uk
MY Wang, JG Yang, QS Zhao… - Journal of Food …, 2019 - Wiley Online Library
Maotai‐flavor liquor is one of the three basic traditional Chinese baijiu and is also the most famous baijiu in the world. Guizhou Maotai baijiu is the representative of Maotai‐flavor liquor, …
Number of citations: 115 ift.onlinelibrary.wiley.com
KM Halweg, G Buchi - The Journal of Organic Chemistry, 1985 - ACS Publications
Melting points are uncorrected. Infrared spectra were recorded as KBr pellets, on a Perkin-Elmer Model 281 IR spectrometer. Polarimetric measurements were done on a Perkin-Elmer …
Number of citations: 20 pubs.acs.org
A Sans, R Gago, A Mingot, W Garcia… - Pest management …, 2013 - Wiley Online Library
BACKGROUND Pheromone antagonists are good disruptants of the pheromone communication in insects and, as such, have been used in mating disruption experiments. In this study, …
Number of citations: 9 onlinelibrary.wiley.com

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